molecular formula C14H21NO4 B5147489 N-(3,4,5-trimethoxybenzyl)isobutyramide

N-(3,4,5-trimethoxybenzyl)isobutyramide

Cat. No.: B5147489
M. Wt: 267.32 g/mol
InChI Key: TWDAELNKIBIHGI-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzyl)isobutyramide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features the 3,4,5-trimethoxybenzyl group, a structural motif prevalent in numerous bioactive molecules and therapeutic agents. This moiety is frequently investigated for its role in interacting with biological targets. For instance, compounds containing the 3,4,5-trimethoxyphenyl unit have demonstrated significant cytotoxic activity against cancer cell lines by inhibiting tubulin polymerisation, a key mechanism in anticancer drug development . Furthermore, this structural group is found in molecules studied as caspase-3 inhibitors, which show protective effects against cellular apoptosis in models of renal ischemia-reperfusion injury . Other research areas include the exploration of similar structures for regulating adipogenesis, which is relevant for obesity research , and as novel topoisomerase inhibitors for antibacterial applications . The amide linkage in its structure, derived from isobutyric acid, is a fundamental and stable functional group in drug design, contributing to the molecule's overall physicochemical properties. This product is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific biological data and a confirmed CAS Number for this exact compound were not located in the available scientific literature. The information provided describes the well-established research context of its key structural components. Researchers are encouraged to conduct their own experimental characterization to determine the compound's specific properties and applications.

Properties

IUPAC Name

2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAELNKIBIHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)isobutyramide typically involves the reaction of 3,4,5-trimethoxybenzylamine with isobutyric acid or its derivatives. One common method is the condensation reaction between 3,4,5-trimethoxybenzylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)isobutyramide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzylamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine and Its Reduction Product

A study by Garay et al. (2014) compared N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine (an imine) with its reduced form, N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine (an amine) . Key findings include:

  • Solubility : The imine derivative exhibited lower solubility in polar solvents compared to the amine, likely due to reduced hydrogen-bonding capacity.
  • Stability : The amine form showed superior stability under physiological conditions, attributed to the absence of a reactive imine bond.
  • Crystallography : X-ray data (likely obtained via SHELX programs ) revealed that the trimethoxybenzyl group in both compounds adopts a planar conformation, facilitating π-π stacking interactions.

N-(2-(3,4,5-Trimethoxybenzyl)benzoxazole-5-yl)benzamide Derivatives

Kaur et al. (2018) synthesized benzoxazole derivatives with a 3,4,5-trimethoxybenzyl group, demonstrating selective COX-2 inhibition and anti-inflammatory activity . Key comparisons:

  • Bioactivity: The benzoxazole-trimethoxybenzyl hybrid showed IC₅₀ values in the nanomolar range for COX-2, outperforming traditional NSAIDs.
  • Structural Advantage : The benzoxazole ring provided rigidity, improving binding pocket complementarity, while the trimethoxybenzyl group enhanced membrane permeability.

Contrast with N-(3,4,5-trimethoxybenzyl)isobutyramide : The absence of a benzoxazole ring in the isobutyramide derivative may reduce COX-2 affinity but could broaden its target spectrum due to the flexible amide linker.

Phenanthridin-6-one Derivatives with Trimethoxybenzyl Substituents

Fukuda et al. (2017) explored phenanthridin-6-one derivatives as pharmacological chaperones for Niemann-Pick disease type C1 .

Implications: The isobutyramide derivative’s trimethoxybenzyl group may similarly improve bioavailability, though its amide group could limit CNS penetration compared to non-polar analogs.

Q & A

Q. How to mitigate environmental impact during synthesis?

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) and use biocatalysts for amide bond formation .

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